molecular formula C26H20ClF3N2O4 B2583239 c-Kit-IN-3 CAS No. 2363169-01-9

c-Kit-IN-3

Número de catálogo B2583239
Número CAS: 2363169-01-9
Peso molecular: 516.9
Clave InChI: YOHLRCOPRAVUCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C-Kit-IN-3 is a potent and selective c-KIT kinase inhibitor . It displays great potencies against most of the gain-of-function mutations in the juxtamembrane domain, drug-resistant mutations in the ATP binding pocket, and activation loops . c-Kit-IN-3 is a selective inhibitor of c-KIT kinase with IC50s of 4 nM and 8 nM for c-Kit (wt) and c-Kit (T670I) .


Molecular Structure Analysis

C-Kit-IN-3 has a chemical formula of C26H20ClF3N2O4 and a molecular weight of 516.901 . It’s a complex organic molecule with multiple functional groups. The exact 3D structure would require more detailed analysis or experimental data .


Physical And Chemical Properties Analysis

C-Kit-IN-3 is a solid compound . Its solubility, melting point, and other physical properties would require experimental determination. As an organic compound, it likely has typical properties such as being less dense than water and having a relatively high melting point.

Aplicaciones Científicas De Investigación

Targeting c-Kit in Cancer Therapies

The application of c-Kit-IN-3 has been explored significantly in the context of cancer therapy. A novel anti–c-KIT antibody-drug conjugate (ADC), leveraging c-KIT overexpression in cancers such as gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), melanoma, non–small cell lung cancer (NSCLC), and acute myelogenous leukemia (AML), has shown promising preclinical antitumor activity. This ADC, LOP628, exhibited potent antiproliferative activity on c-KIT–positive cell lines and was particularly efficacious against imatinib-resistant GIST models. This study supports the clinical evaluation of c-KIT–directed ADCs for treating mutant and wild-type c-KIT–positive cancers (Abrams et al., 2018).

c-Kit in Cardiac Regeneration and Aging

c-Kit, identified as a type III receptor tyrosine kinase (RTK), plays a crucial role in the regulation of stem cells and is involved in vital functions of the mammalian body. In the context of the heart, c-Kit has been used as a marker to identify and enrich adult cardiac stem/progenitor cells (CSCs). These CSCs have the potential to regenerate the myocardium after injury and counteract aging effects on cardiac structure and function. The study highlights the need for efficient labeling of true CSCs and emphasizes the significance of c-Kit in myocardial repair and in combating cardiac aging (Marino et al., 2019).

c-Kit in Molecular Oncology

c-Kit is a classical proto-oncogene encoding a receptor tyrosine kinase (RTK) that plays a critical role in cell proliferation, survival, and migration. Dysregulated c-KIT function, caused by overexpression or mutations in c-kit, is associated with tumor development and progression in various human cancers. The study provides an in-depth overview of the structural, biological features of c-KIT, and the activation of intracellular signaling pathways following stem cell factor (SCF) binding to this RTK. It also sheds light on how c-kit alterations are linked with specific human cancers and the impact of tyrosine kinase inhibitors in treating c-KIT-positive tumors (Sheikh et al., 2022).

Mecanismo De Acción

C-Kit-IN-3 works by inhibiting the c-Kit receptor tyrosine kinase . This receptor, when activated, plays a crucial role in cell survival, proliferation, and differentiation . By inhibiting this receptor, c-Kit-IN-3 can potentially halt the growth and spread of cancer cells.

Direcciones Futuras

C-Kit-IN-3 and other c-Kit inhibitors represent a promising area of research in cancer therapy . Future work could involve optimizing the potency and selectivity of these inhibitors, studying their effects in clinical trials, and exploring their use in combination therapies .

Propiedades

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHLRCOPRAVUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Kit-IN-3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.